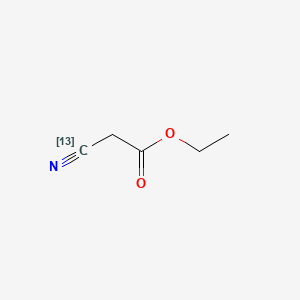
Ethyl (~13~C)cyanoacetate
Overview
Description
Ethyl cyanoacetate is an ester . It occurs in almost all aerobically respiring organisms and serves to protect cells from the toxic effects of hydrogen peroxide. It promotes the growth of cells including T-cells, B-cells, myeloid leukemia cells, melanoma cells, mastocytoma cells, and normal and transformed fibroblast cells .
Synthesis Analysis
Ethyl cyanoacetate is an important chemical intermediate and has been used widely. It is prepared by esterification of cyanoacetic acid and absolute ethanol with a mixed catalyst (the same proportion of silicotungstic and p-toluene sulfonic acid as catalyst) . The influence factors of the amount of catalyst, n(cyanoacetic acid): n (absolute ethanol), reaction time, and reaction temperature on the esterification rate was investigated by orthogonal experiment of four factors and three levels .Molecular Structure Analysis
The molecular formula of Ethyl cyanoacetate is C5H7NO2 . The IUPAC Standard InChI is InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 .Chemical Reactions Analysis
Knoevenagel condensation of ethyl cyanoacetate with aldehyde is reported . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .Scientific Research Applications
- Products : Depending on the reaction conditions, it can yield either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
- Example : In the presence of ethanolic sodium ethoxide, 2-amino thiazole derivatives react with ethyl cyanoacetate to afford N-(thiazol-2-yl) cyanoacetamide derivatives .
- Method : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU leads to highly substituted 1,2,3,4-tetrahydroquinolines .
Coumarin Synthesis
N-Cyanoacetamide Derivatives
Tetrahydroquinoline Synthesis
Computational Chemistry
Mechanism of Action
Target of Action
Ethyl Cyanoacetate-3-13C, also known as Ethyl (~13~C)cyanoacetate, is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It is primarily used in the synthesis of biologically active compounds through the process of cyanoacetylation . The compound’s primary targets are various substituted aryl or heteryl amines .
Mode of Action
Ethyl Cyanoacetate-3-13C interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The compound contains three different reactive centers—nitrile, ester, acidic methylene site—which makes it a versatile synthetic building block .
Biochemical Pathways
The condensation of Ethyl Cyanoacetate-3-13C and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This process involves a cascade of reactions, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
Result of Action
The result of the action of Ethyl Cyanoacetate-3-13C is the formation of biologically active compounds through the process of cyanoacetylation . The condensation of Ethyl Cyanoacetate-3-13C and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
Action Environment
The reaction conditions, such as temperature and the presence of a catalyst, can influence the action, efficacy, and stability of Ethyl Cyanoacetate-3-13C . For instance, a range of electron-withdrawing substituents at different positions on the ring tolerated reaction conditions well enough to furnish corresponding products in good to excellent yields . When salicylaldehyde bearing an electron-donating group, a satisfactory yield was obtained at elevated temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(azanylidyne(113C)methyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSEGSNTOUIPT-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747752 | |
| Record name | Ethyl (~13~C)cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Cyanoacetate-3-13C | |
CAS RN |
698387-41-6 | |
| Record name | Ethyl (~13~C)cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



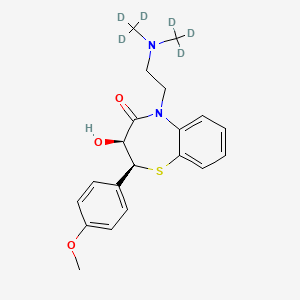

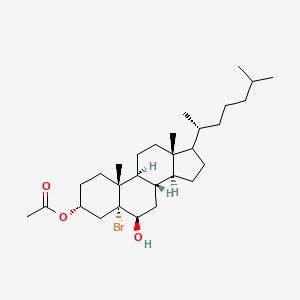
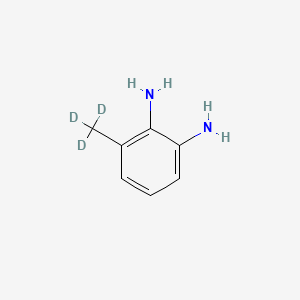

![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)
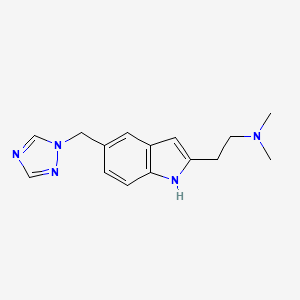
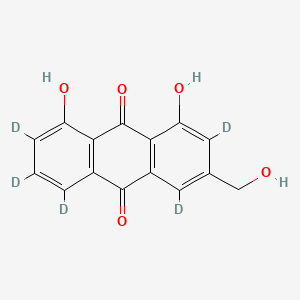
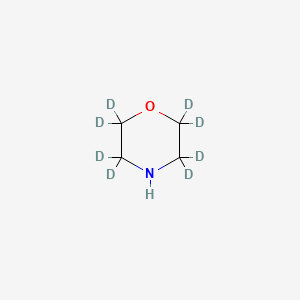
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)
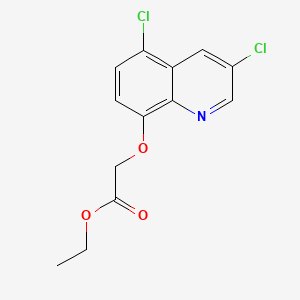
![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)